molecular formula C6H10O4 B8221022 Methyl 5-hydroxy-3-oxopentanoate

Methyl 5-hydroxy-3-oxopentanoate

Cat. No.: B8221022
M. Wt: 146.14 g/mol
InChI Key: JBILVOUKVCKKLH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3-oxopentanoate is a chemical compound of significant interest in organic synthesis and pharmaceutical research. It is recognized as a key synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs). Its primary research value lies in its role as a precursor in the synthesis of HMG-CoA reductase inhibitors . These inhibitors are a critical class of drugs, most famously statins, used for managing cholesterol levels. The compound can be synthesized from readily available starting materials without the need for specialized equipment like very-low-temperature reactors, making it an attractive target for scalable production . As a beta-keto ester derivative, it features multiple functional groups—a hydroxyl, a ketone, and an ester—making it a versatile building block for various chemical transformations, including alkylations and condensations, common in the construction of complex molecular architectures . Researchers utilize this compound primarily in the development of new synthetic routes and for the production of key intermediates in life science studies. Intended Use and Handling: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

methyl 5-hydroxy-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-10-6(9)4-5(8)2-3-7/h7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBILVOUKVCKKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 5-methoxy-3-oxopentanoate (CAS 62462-05-9)

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.17 g/mol
  • Key Features : Replaces the hydroxy group at C5 with a methoxy (-OCH₃) group, enhancing stability against oxidation but reducing hydrogen-bonding capacity.
  • Applications: Known as the "Nazarov reagent," it is used in cyclization reactions to synthesize cyclic ketones .
  • Physical Properties : Higher molecular weight and lipophilicity compared to the hydroxy analogue.

Methyl 5-ethoxy-3-oxopentanoate (CAS 18230-00-7)

  • Molecular Formula : C₈H₁₄O₄
  • Molecular Weight : 174.19 g/mol
  • Key Features : Ethoxy (-OCH₂CH₃) substitution at C5 increases steric bulk and lipophilicity compared to methoxy and hydroxy derivatives.
  • Reactivity: Reduced polarity may slow hydrolysis but improve solubility in non-polar solvents .

Ethyl 5-hydroxy-3-oxopentanoate (CAS 64714-85-8)

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.17 g/mol
  • Key Features : Ethyl ester group (vs. methyl) increases boiling point (252.8°C at 760 mmHg) and slightly reduces volatility.
  • Physical Properties : Density = 1.1 g/cm³; higher boiling point than methyl esters due to larger alkyl chain .

Methyl 5-(dimethylamino)-5-oxopentanoate (CAS 14471-87-5)

  • Molecular Formula: C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • Applications : Likely used in peptide synthesis or as a precursor for bioactive molecules due to its polar substituent .

Methyl 5-chloro-2-oxopentanoate (CAS 1803596-87-3)

  • Molecular Formula : C₆H₉ClO₃
  • Molecular Weight : 164.59 g/mol
  • Key Features : Chloro (-Cl) substitution at C5 and oxo group at C2 (vs. C3 in the target compound).
  • Reactivity : Enhanced electrophilicity at C2, making it reactive in nucleophilic substitutions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at C5 Oxo Position Key Properties/Applications
Methyl 5-hydroxy-3-oxopentanoate C₆H₁₀O₄ 146.14 -OH C3 High reactivity in cyclization
Methyl 5-methoxy-3-oxopentanoate C₇H₁₂O₄ 160.17 -OCH₃ C3 Nazarov reagent
Methyl 5-ethoxy-3-oxopentanoate C₈H₁₄O₄ 174.19 -OCH₂CH₃ C3 Lipophilic solvent compatibility
Ethyl 5-hydroxy-3-oxopentanoate C₇H₁₂O₄ 160.17 -OH C3 High boiling point (252.8°C)
Methyl 5-(dimethylamino)-5-oxopentanoate C₈H₁₅NO₃ 173.21 -N(CH₃)₂ C5 Bioactive precursor
Methyl 5-chloro-2-oxopentanoate C₆H₉ClO₃ 164.59 -Cl C2 Electrophilic reactivity

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 5-hydroxy-3-oxopentanoate, and how can its structural integrity be validated post-synthesis?

  • Methodological Answer : The compound can be synthesized via esterification of 5-hydroxy-3-oxopentanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Post-synthesis, structural validation requires a combination of Nuclear Magnetic Resonance (NMR) for confirming proton and carbon environments (e.g., ketone and ester groups at δ 2.1–2.5 ppm and δ 3.6–3.8 ppm, respectively) and Infrared (IR) spectroscopy to identify functional groups (C=O stretch at ~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone). Purity can be assessed via HPLC with a C18 column and UV detection at 210 nm .

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?

  • Methodological Answer : Byproduct formation (e.g., over-esterification or oxidation) can be mitigated by:

  • Controlling reaction temperature (20–30°C to prevent thermal degradation).
  • Using anhydrous conditions and molecular sieves to avoid hydrolysis.
  • Employing stoichiometric ratios of methanol to acid (1.2:1) with slow addition to favor esterification.
    Progress can be monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₆H₁₀O₄, [M+H]⁺ = 147.0657). ¹³C NMR differentiates it from analogs like Methyl 5-methoxy-3-oxopentanoate ( ) by resolving hydroxyl-bearing carbons (δ 60–65 ppm) vs. methoxy groups (δ 50–55 ppm). 2D NMR (COSY, HSQC) maps coupling between hydroxyl protons and adjacent carbons .

Advanced Research Questions

Q. How does this compound interact with enzymes in metabolic pathways, and what experimental models are suitable for studying these interactions?

  • Methodological Answer : The compound’s ketone and ester groups make it a substrate for oxidoreductases and esterases. In vitro enzyme assays (e.g., with liver microsomes or recombinant enzymes) can track metabolite formation via LC-MS/MS . For kinetic studies (Km, Vmax), use fluorogenic probes or coupled assays with NADH/NADPH monitoring at 340 nm. Isothermal titration calorimetry (ITC) quantifies binding affinity to enzymes like aldose reductase .

Q. What computational methods can predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites at the ketone and ester carbonyl groups. Molecular dynamics (MD) simulations assess solvation effects and transition states in nucleophilic attacks (e.g., by amines or thiols). Software like Gaussian or GROMACS is recommended .

Q. How do structural modifications (e.g., halogenation or methylation) alter the biological activity of this compound derivatives?

  • Methodological Answer : Compare derivatives using:

  • SAR (Structure-Activity Relationship) studies : Introduce halogens (Cl, F) at position 5 () to test antimicrobial activity via broth microdilution assays (MIC values).
  • In vitro cytotoxicity assays (MTT or CellTiter-Glo) on cancer cell lines to evaluate methyl-group effects on membrane permeability.
  • ADMET prediction tools (e.g., SwissADME) to forecast pharmacokinetic changes .

Data Contradiction & Resolution

Q. How should researchers resolve discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values in enzyme inhibition) may arise from differences in assay conditions (pH, temperature) or purity (>95% required). Standardize protocols using:

  • QC/QA workflows : Validate compound purity via HPLC-ELSD and elemental analysis .
  • Cross-laboratory reproducibility tests with shared reference samples.
  • Meta-analysis of published data to identify outlier methodologies .

Comparative Analysis

Q. How does this compound compare to its chlorinated analog (Methyl 5-chloro-5-oxopentanoate) in terms of reactivity and biological applications?

  • Methodological Answer :

  • Reactivity : The hydroxyl group in this compound enables hydrogen bonding, while the chloro analog () exhibits stronger electrophilicity at C5. Compare via kinetic studies in nucleophilic substitution reactions (e.g., with Grignard reagents).
  • Biological Impact : The chloro derivative may inhibit enzymes via covalent binding (e.g., to cysteine residues), whereas the hydroxyl form acts as a metabolic intermediate. Test using crystallography (e.g., enzyme-cofactor complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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